(3R)-1,3-dimethylpiperazine;hydrate
Description
(3R)-1,3-Dimethylpiperazine hydrate is a chiral tertiary amine with a piperazine backbone substituted by methyl groups at the 1- and 3-positions, where the 3-position adopts the R-configuration. The hydrate form indicates the presence of water molecules in its crystalline structure, enhancing its solubility and stability for pharmaceutical applications. Its stereochemistry and substitution pattern are critical for interactions with biological targets, as evidenced by enantioselective synthesis methods yielding distinct pharmacological profiles .
Properties
IUPAC Name |
(3R)-1,3-dimethylpiperazine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.H2O/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H2/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWZMOOCGQKURQ-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
(3R)-1,3-Dimethylpiperazine;hydrate has diverse applications across several fields:
Chemistry
- Building Block for Organic Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Reagent in Chemical Reactions : Utilized in oxidation and reduction reactions to yield secondary amines and N-oxides.
Biology
- Ligand for Enzyme Studies : Acts as a ligand in enzyme-substrate interactions and receptor binding assays. It has been shown to modulate the activity of specific enzymes and receptors.
Medicine
- Therapeutic Potential : Derivatives of (3R)-1,3-dimethylpiperazine are explored for antimicrobial and anticancer activities. Its mechanism involves inhibition of certain enzymes and modulation of receptor activity.
Biological Activities
The biological activities of this compound include:
- Neuropharmacological Effects : Exhibits neuroprotective properties that may be beneficial in treating neurological disorders.
- Anticancer Potential : Demonstrated ability to inhibit cancer cell proliferation in vitro by targeting specific signaling pathways.
- Antimicrobial Activity : Effective against pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell membranes.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of derivatives of (3R)-1,3-dimethylpiperazine. The findings indicated that these compounds significantly reduced neuronal apoptosis induced by oxidative stress in vitro. The mechanism was linked to modulation of mitochondrial pathways and activation of survival signaling cascades.
Case Study 2: Anticancer Activity
Research focusing on KRAS G12C inhibitors utilized (3R)-1,3-dimethylpiperazine as a substituent to enhance binding affinity to mutant KRAS proteins. Results showed substantial improvement in inhibitory activity against cancer cell lines harboring KRAS mutations, indicating its potential as a targeted cancer therapy.
Case Study 3: Antimicrobial Properties
A study investigating antimicrobial properties demonstrated efficacy against Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
1,4-Dimethylpiperazine
2,6-Dimethylpiperazine
- Structural Difference : Methyl groups at the 2- and 6-positions, creating a symmetric substitution pattern.
- Biological Activity : Demonstrated potent antiproliferative activity (IC₅₀ = 0.16–0.70 μM against multiple cancer cell lines), outperforming (3R)-1,3-dimethylpiperazine derivatives due to enhanced target binding from symmetry .
- Synthesis : Synthesized via nucleophilic displacement reactions, similar to the (3R)-isomer, but with distinct regioselectivity .
N-Methylpiperazine
- Structural Difference : Single methyl group at the 1-position (vs. two methyl groups in the (3R)-isomer).
- Activity Trends : Ring expansion (e.g., to a seven-membered ring) retains potency in WDR5-MLL interaction inhibitors, whereas contraction reduces activity. This highlights the (3R)-isomer’s optimal ring size for steric compatibility in binding pockets .
- Cost and Availability : N-Methylpiperazine is more cost-effective than 1,3-dimethylpiperazine, making it preferred for scalable syntheses despite lower conformational rigidity .
1-(3-Pyrrolidinopropyl)Homopiperazine
- Structural Difference: Incorporates a homopiperazine (seven-membered) ring with a pyrrolidinopropyl side chain.
- Physicochemical Properties : Higher molecular weight (211.35 g/mol) and lipophilicity compared to (3R)-1,3-dimethylpiperazine hydrate, favoring blood-brain barrier penetration .
- Applications : Explored in CNS-targeting drug candidates, contrasting with the (3R)-isomer’s use in peripheral kinase inhibitors .
Comparative Data Tables
Table 1: Physicochemical Properties
Preparation Methods
Diastereomeric Salt Formation
Resolving agents :
-
Racemic 1,3-dimethylpiperazine is dissolved in ethanol.
-
A stoichiometric amount of resolving agent is added.
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The mixture is cooled to 0–5°C, and the precipitated salt is filtered.
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The salt is treated with NaOH to liberate the (R)-enantiomer.
Yield : 40–50% per cycle, with enantiomeric excess (ee) >90%.
Supercritical Fluid Extraction (SFE)
Conditions :
Chiral Stationary Phase Chromatography
Columns :
-
Hexane/isopropanol (90:10) with 0.1% diethylamine.
Performance : -
Baseline separation (α = 1.5–2.0) for 1,3-dimethylpiperazine derivatives.
Hydration and Crystallization
The resolved (3R)-1,3-dimethylpiperazine is hydrated under controlled conditions:
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Solvent : Water/ethanol (1:1).
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Temperature : 25°C with gradual cooling to 4°C.
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Product : Crystalline hydrate (typically monohydrate).
Purity : ≥98% by HPLC.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Diastereomeric salt | 45–50 | 90–99 | Moderate |
| SFE | 85–90 | >99 | High |
| Chromatography | 30–40 | >99 | Low |
Industrial Considerations
-
Cost-effectiveness : SFE reduces solvent use but requires high-pressure equipment.
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Sustainability : Catalytic methylation minimizes waste compared to stoichiometric alkylation.
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Regulatory compliance : Hydrate stability ensures compliance with ICH guidelines for pharmaceutical intermediates.
Challenges and Innovations
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3R)-1,3-dimethylpiperazine derivatives to ensure stereochemical purity?
- Methodological Answer : Utilize chiral auxiliaries or enantioselective catalysts during key steps such as alkylation or cyclization. For example, in piperazine derivative synthesis, refluxing with hydrazine hydrate (85%) in ethanol under controlled pH conditions can yield intermediates with defined stereochemistry . Monitor reaction progress via TLC and employ chiral HPLC or polarimetry to verify enantiomeric excess. For alkylation steps, use anhydrous solvents (e.g., acetonitrile) to minimize racemization .
Q. What analytical techniques are critical for structural characterization of (3R)-1,3-dimethylpiperazine hydrate?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, particularly focusing on coupling constants (e.g., J values for axial/equatorial protons in piperazine conformers) . X-ray crystallography resolves absolute configuration, while IR spectroscopy identifies hydrogen-bonding patterns in the hydrate . Mass spectrometry (HRMS) validates molecular weight, especially for hydrate-associated adducts .
Q. How do solvent polarity and temperature influence the conformational stability of (3R)-1,3-dimethylpiperazine?
- Methodological Answer : Perform variable-temperature NMR in solvents like DMSO-d₆ or CDCl₃ to study chair-chair interconversion. In aqueous solutions, the chair conformation dominates due to hydrogen bonding with water molecules. Computational modeling (DFT) predicts energy barriers for ring inversion, validated by NOESY experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in pKa data for (3R)-1,3-dimethylpiperazine under varying ionic strengths?
- Methodological Answer : Conduct potentiometric titrations at controlled ionic strengths (e.g., 0.1 M KNO₃) and temperatures (298–323 K) to measure dissociation constants. Compare results with thermodynamic parameters (ΔH°, ΔS°) derived via the van’t Hoff equation. Note that substituents like methyl groups decrease basicity due to steric hindrance; for 1,4-dimethylpiperazine, pKa₁ = 9.2 and pKa₂ = 5.1 at 298 K .
Q. What strategies enable chiral resolution of (3R)-1,3-dimethylpiperazine from racemic mixtures?
- Methodological Answer : Use diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid). Alternatively, employ immobilized chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), which exploit π-π interactions for enantioselectivity . Kinetic resolution via enzymatic catalysis (e.g., lipases) is also viable for large-scale separations .
Q. How does the hydrate form of (3R)-1,3-dimethylpiperazine affect its stability in aqueous solutions?
- Methodological Answer : Perform accelerated stability studies under varying pH (2–12) and humidity (40–80% RH). Lyophilization followed by Karl Fischer titration quantifies water content. Hydrate stability correlates with hydrogen-bonding networks; DSC/TGA identifies dehydration temperatures (e.g., ~100–120°C for similar piperazine hydrates) .
Q. What experimental designs mitigate side reactions during N-alkylation of (3R)-1,3-dimethylpiperazine?
- Methodological Answer : Use bulky alkyl halides (e.g., tert-butyl bromide) to reduce over-alkylation. Optimize reaction stoichiometry (1:1.03 molar ratio of piperazine to alkylating agent) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane). Monitor by GC-MS to detect intermediates like quaternary ammonium salts .
Key Considerations for Data Contradictions
- Stereochemical Purity : Discrepancies in reactivity or physical properties often arise from undetected racemization. Validate synthetic protocols with chiral chromatography .
- Hydrate Variability : Differences in reported solubility or stability may stem from hydration state. Characterize batches via PXRD to confirm crystal form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
